molecular formula C19H27N3O2 B5506531 3-(3-hydroxy-3-methylbutyl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]benzamide

Número de catálogo B5506531
Peso molecular: 329.4 g/mol
Clave InChI: WBAKMUVUWMOHBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of similar N-substituted imidazolylbenzamides involves complex organic reactions, aiming to incorporate specific functional groups that impart desired properties, such as electrophysiological activity. Compounds with the imidazolyl moiety, like the one described, are synthesized for their potential in electrophysiological modulation, indicating a methodological framework for producing structurally related compounds (Morgan et al., 1990).

Aplicaciones Científicas De Investigación

Pharmacokinetics and Tissue Distribution

A study on a related compound, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), reveals its potential as an oral anti-fibrotic drug. This novel ALK5 inhibitor shows promising pharmacokinetics and metabolism, with significant distribution into liver, kidneys, and lungs, highlighting its potential in treating fibrosis and exerting anti-metastatic effects in a breast cancer model (Kim et al., 2008).

Inhibitory Activities

Another study presents novel ((2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamides as potent selective inhibitors of TNF-alpha Converting Enzyme (TACE). These inhibitors demonstrate significant potential in suppressing LPS-induced TNF-alpha in human whole blood, indicating their utility in inflammatory conditions (Ott et al., 2008).

Electrophysiological Activity

Research into N-substituted-4-(1H-imidazol-1-yl)benzamides uncovers new selective class III agents with cardiac electrophysiological activity. These compounds, showing comparable potency to clinical trial candidates, hint at therapeutic applications in managing arrhythmias (Morgan et al., 1990).

Antihypertensive Properties

A series of N-(biphenylylmethyl)imidazoles demonstrates potent antihypertensive effects upon oral administration, marking a significant advancement in angiotensin II receptor antagonist development. The presence of acidic groups and ortho-substituted acids in these compounds underscores their high affinity for the receptor, offering insights into effective hypertension treatment strategies (Carini et al., 1991).

Kinase Inhibition and Anti-inflammatory Activity

A series involving N-(acridin-9-yl)-4-(benzo[d]imidazol/oxazol-2-yl) benzamides shows promise in anti-inflammatory and analgesic applications, as well as kinase inhibition (CDK-1, CDK-5, and GSK-3). This suggests a multifaceted therapeutic potential, particularly in managing inflammation and pain (Sondhi et al., 2006).

Propiedades

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14(2)22-11-10-20-17(22)13-21-18(23)16-7-5-6-15(12-16)8-9-19(3,4)24/h5-7,10-12,14,24H,8-9,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAKMUVUWMOHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1CNC(=O)C2=CC=CC(=C2)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.